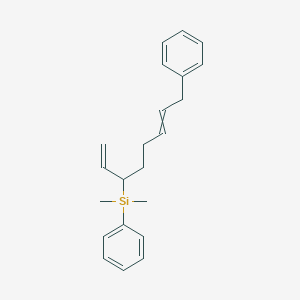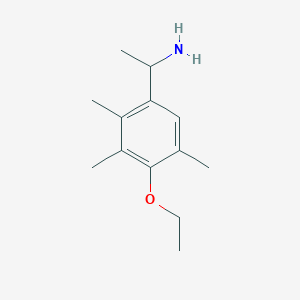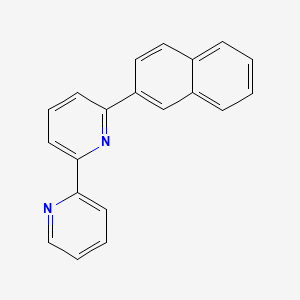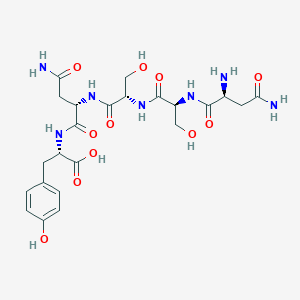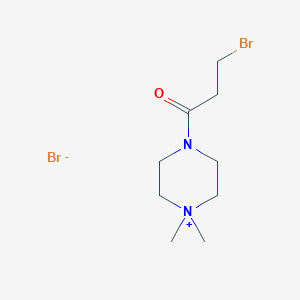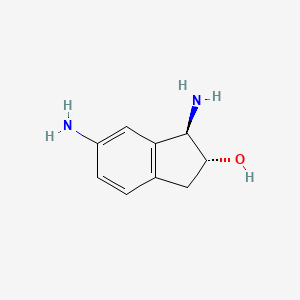
(1R,2R)-1,6-diamino-2,3-dihydro-1H-inden-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2R)-1,6-diamino-2,3-dihydro-1H-inden-2-ol is a chiral compound with significant potential in various fields of scientific research. This compound is characterized by its unique structure, which includes two amino groups and a hydroxyl group attached to an indane backbone. The stereochemistry of the compound, indicated by the (1R,2R) configuration, plays a crucial role in its chemical behavior and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1,6-diamino-2,3-dihydro-1H-inden-2-ol typically involves the following steps:
Starting Material: The synthesis begins with commercially available indanone.
Reduction: The carbonyl group of indanone is reduced to form the corresponding alcohol.
Amination: The hydroxyl group is then converted to an amino group through a series of reactions involving protective groups and subsequent deprotection.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (1R,2R) enantiomer.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(1R,2R)-1,6-diamino-2,3-dihydro-1H-inden-2-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino groups can be reduced to form corresponding amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield indanone derivatives, while substitution reactions can produce various substituted indane compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1R,2R)-1,6-diamino-2,3-dihydro-1H-inden-2-ol is used as a chiral building block for the synthesis of complex molecules. Its unique stereochemistry makes it valuable in asymmetric synthesis and catalysis.
Biology
In biological research, this compound is studied for its potential as a chiral ligand in enzyme-catalyzed reactions. It can also be used to investigate the stereochemical effects on biological activity.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of chiral intermediates for pharmaceuticals and agrochemicals. Its role as a chiral auxiliary in various chemical processes is also significant.
Mecanismo De Acción
The mechanism of action of (1R,2R)-1,6-diamino-2,3-dihydro-1H-inden-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, influencing their activity and leading to various biological effects. The stereochemistry of the compound plays a crucial role in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
(1R,2R)-1,2-diaminocyclohexane: A chiral diamine used in asymmetric synthesis.
(1R,2R)-1,2-diphenylethylenediamine: Another chiral diamine with applications in catalysis.
Uniqueness
(1R,2R)-1,6-diamino-2,3-dihydro-1H-inden-2-ol is unique due to its indane backbone, which imparts distinct chemical properties compared to other chiral diamines. Its specific stereochemistry also contributes to its unique reactivity and applications in various fields.
Propiedades
Número CAS |
193807-25-9 |
|---|---|
Fórmula molecular |
C9H12N2O |
Peso molecular |
164.20 g/mol |
Nombre IUPAC |
(1R,2R)-1,6-diamino-2,3-dihydro-1H-inden-2-ol |
InChI |
InChI=1S/C9H12N2O/c10-6-2-1-5-3-8(12)9(11)7(5)4-6/h1-2,4,8-9,12H,3,10-11H2/t8-,9-/m1/s1 |
Clave InChI |
JFSNAFKYMMVZGH-RKDXNWHRSA-N |
SMILES isomérico |
C1[C@H]([C@@H](C2=C1C=CC(=C2)N)N)O |
SMILES canónico |
C1C(C(C2=C1C=CC(=C2)N)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


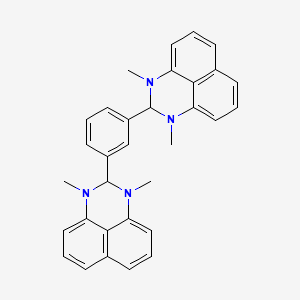

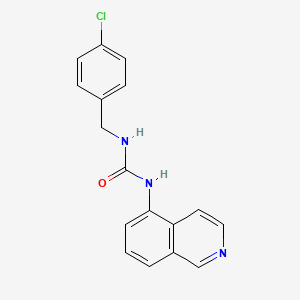

![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 3-bromo-2-(bromomethyl)-4-methoxy-, methyl ester](/img/structure/B12578616.png)
![1,1'-[(2,5-Dihexyl-1,4-phenylene)di(ethene-2,1-diyl)]dibenzene](/img/structure/B12578619.png)
